N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
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Overview
Description
N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound with a unique structure that combines a tetrahydroquinoline core with phenylacetamide and methylphenoxyacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the phenylacetamide group: This step involves the acylation of the tetrahydroquinoline core with phenylacetyl chloride in the presence of a base such as triethylamine.
Attachment of the methylphenoxyacetyl group: This can be done through an esterification reaction using 3-methylphenoxyacetic acid and a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl and methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
Oxidation: Quinoline derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl and methylphenoxy derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-{(2R,4S)-2-methyl-1-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
- N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
Uniqueness
N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is unique due to the specific positioning of the methylphenoxy group, which can influence its binding affinity and specificity towards certain targets. This structural uniqueness can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C27H28N2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(2R,4S)-2-methyl-1-[2-(3-methylphenoxy)acetyl]-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C27H28N2O3/c1-19-10-9-13-23(16-19)32-18-27(31)28-20(2)17-26(24-14-7-8-15-25(24)28)29(21(3)30)22-11-5-4-6-12-22/h4-16,20,26H,17-18H2,1-3H3/t20-,26+/m1/s1 |
InChI Key |
ZBWPMGMYJKFMKL-IBVKSMDESA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C)N(C4=CC=CC=C4)C(=O)C |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C)N(C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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